N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a thiadiazole ring, an oxazole ring, and a carboxamide group, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
Formation of the Oxazole Ring: The oxazole ring can be synthesized by cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Coupling of Rings: The final step involves coupling the thiadiazole and oxazole rings through appropriate linkers and reaction conditions, such as using triethylamine in ethanol.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production, ensuring high yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Types of Reactions:
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to oxazolidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Oxazolidine derivatives.
Substitution: Various substituted carboxamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Properties
Molecular Formula |
C13H10N4O2S |
---|---|
Molecular Weight |
286.31 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C13H10N4O2S/c1-8-15-16-13(20-8)14-12(18)10-7-11(19-17-10)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,16,18) |
InChI Key |
HWFCUPDQMAOWRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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